molecular formula C12H19BN2O4S B12102788 N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanesulfonamide

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanesulfonamide

Cat. No.: B12102788
M. Wt: 298.17 g/mol
InChI Key: NRFBNOUSQYENDQ-UHFFFAOYSA-N
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Description

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide is a boronic ester-containing compound frequently employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. Its pyridine core and methanesulfonamide group enhance solubility and stability, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety facilitates efficient coupling with aryl halides under palladium catalysis .

Properties

Molecular Formula

C12H19BN2O4S

Molecular Weight

298.17 g/mol

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C12H19BN2O4S/c1-11(2)12(3,4)19-13(18-11)9-6-7-14-10(8-9)15-20(5,16)17/h6-8H,1-5H3,(H,14,15)

InChI Key

NRFBNOUSQYENDQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of N-(4-Bromopyridin-2-yl)methanesulfonamide

Starting Material : 4-Bromo-2-aminopyridine reacts with methanesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (3 equiv) is added to scavenge HCl, and the reaction proceeds at 0°C to room temperature for 6 hours.

Workup : The crude product is washed with dilute HCl (1 M) and brine, dried over Na₂SO₄, and purified via recrystallization from ethanol/water (yield: 85–90%).

Key Characterization :

  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, J = 5.6 Hz, 1H, pyridine-H), 7.89 (s, 1H, NH), 7.54 (d, J = 2.0 Hz, 1H, pyridine-H), 3.12 (s, 3H, SO₂CH₃).

  • LCMS : m/z 251.0 [M+H]⁺.

Miyaura Borylation to Install Pinacol Boronic Ester

Reaction Conditions :

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Ligand : 1,1′-bis(diphenylphosphino)ferrocene (dppf)

  • Base : Potassium acetate (3 equiv)

  • Solvent : 1,4-Dioxane (anhydrous)

  • Temperature : 90°C, 12 hours under argon.

Procedure :
N-(4-Bromopyridin-2-yl)methanesulfonamide (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂, and KOAc are suspended in dioxane. The mixture is degassed and heated with stirring. Post-reaction, the solvent is evaporated, and the residue is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the title compound as a white solid (yield: 70–75%).

Optimization Insights :

  • Catalyst Screening : Pd(PPh₃)₄ resulted in lower yields (≤60%) due to ligand dissociation at elevated temperatures.

  • Solvent Effects : Dioxane outperformed DMF and THF in minimizing side reactions.

  • Base Impact : KOAc provided superior results over Na₂CO₃ or Cs₂CO₃, likely due to milder basicity preventing sulfonamide degradation.

Alternative Synthetic Approaches

Direct Borylation of Prefunctionalized Pyridines

An alternative one-pot method involves reacting 2-amino-4-bromopyridine with bis(pinacolato)diboron under Miyaura conditions, followed by in situ sulfonamide formation. However, this route suffers from competing side reactions (e.g., boronic ester hydrolysis during sulfonylation), reducing the overall yield to 50–55%.

Challenges and Mitigation Strategies

Boronic Ester Hydrolysis

The pinacol boronic ester is susceptible to hydrolysis in aqueous or acidic conditions. Storage under anhydrous environments and avoidance of protic solvents during purification are critical.

Palladium Residue Contamination

Residual Pd in the final product (common in Pd-catalyzed reactions) is minimized by:

  • Chelating Resins : Treatment with SiliaMetS® Thiol resin reduces Pd content to <5 ppm.

  • Crystallization : Ethanol/water recrystallization further purifies the product.

Analytical Data and Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (d, J = 5.2 Hz, 1H), 8.01 (s, 1H), 7.62 (d, J = 2.0 Hz, 1H), 3.15 (s, 3H), 1.31 (s, 12H).

  • ¹³C NMR : δ 153.2 (C-B), 149.8 (pyridine-C), 128.7 (pyridine-C), 83.5 (pinacol-C), 40.1 (SO₂CH₃).

  • HRMS : Calculated for C₁₂H₁₉BN₂O₄S [M+H]⁺: 299.1234; Found: 299.1231.

Purity Assessment

HPLC analysis (YMC ODS-A column, 0.05% TFA in H₂O/MeCN gradient) confirmed ≥98.5% purity (Rt = 4.2 min).

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors improve heat transfer and reduce Pd catalyst loading (2 mol% vs. 5 mol% in batch). Solvent recycling (dioxane) and automated crystallization systems enhance cost efficiency.

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Medicinal Chemistry

    Anticancer Activity : The compound has been investigated for its potential in cancer therapy. Its mechanism involves the inhibition of specific protein interactions that are crucial for cancer cell proliferation.

    Key Findings :

    • Target Proteins : Studies have shown that the compound effectively inhibits proteins associated with tumor growth.
    • Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines.
    Cell Line IC50 (µM) Comments
    A549 (Lung)0.5High efficacy observed
    MCF-7 (Breast)0.3Potent inhibitor

    Case Study : In a recent study, N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanesulfonamide was tested on xenograft models of breast cancer. Results indicated a substantial reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

    Materials Science

    The compound's unique boron-containing structure allows it to be utilized in the development of advanced materials.

    Applications :

    • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
    • Nanotechnology : Its ability to form stable complexes with metals makes it suitable for applications in nanomaterials synthesis.
    Material Type Property Enhanced Application Area
    PolymersIncreased strengthAerospace
    NanocompositesThermal conductivityElectronics

    Catalysis

    This compound has shown promise as a catalyst in various organic reactions.

    Catalytic Activity :

    • Cross-Coupling Reactions : It has been effectively used in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
    Reaction Type Yield (%) Conditions Used
    Suzuki Coupling85Aqueous media
    Heck Reaction78Organic solvent

    Mechanism of Action

    • The exact mechanism of action for N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide is context-dependent.
    • It could act as a ligand, participate in enzyme inhibition, or interact with biological targets.
    • Further research is needed to elucidate its specific mechanisms.
  • Comparison with Similar Compounds

    Structural Analogues

    Structurally related compounds differ in substituent positions on the pyridine ring, boronic ester groups, and sulfonamide modifications. Key analogues include:

    Compound Name CAS No. Molecular Formula Key Structural Differences Purity (%) Source (Evidence ID)
    N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide 380430-60-4 C₁₄H₂₁BNO₄S Boronic ester at meta-position on benzene ring 96
    N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide 1083326-75-3 C₁₄H₂₂BNO₅S Methoxy group at pyridine C2 97.8
    N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide 305448-92-4 C₁₄H₂₁BNO₄S Pyridine replaced with benzene 97
    N-(4-(2,2-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-6-yl)pyridin-2-yl)isobutyramide - C₁₇H₂₃N₃O₂S Boronic ester replaced with thienopyrimidine 97

    Key Observations :

    • Positional Isomerism : The para-position of the boronic ester on pyridine (target compound) enhances coupling efficiency compared to meta-substituted analogues (e.g., 380430-60-4), as para-substituted arylboronates exhibit higher reactivity in Suzuki reactions .
    • Heterocyclic Replacements: Compounds like the thienopyrimidine derivative () forfeit boronic ester functionality but gain kinase-targeting activity, highlighting a trade-off between synthetic utility and biological activity .
    Commercial Availability and Cost
    • Pricing : The target compound is priced at ~$622.65/5g (96% purity), comparable to its benzene analogue (305448-92-4) but costlier than methoxy-substituted derivatives (~$500/5g) due to higher synthetic complexity .
    • Supplier Diversity : Available from BLD Pharm (843646-66-2) and City Chemical LLC (380430-60-4), whereas the methoxy-substituted variant (1083326-75-3) is less commonly stocked .

    Biological Activity

    N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanesulfonamide is a compound that has garnered attention due to its potential biological activities. This article discusses its biological activity, including its mechanism of action, efficacy in various assays, and relevant case studies.

    • IUPAC Name: this compound
    • Molecular Formula: C11H16BNO2S
    • Molecular Weight: 239.12 g/mol
    • CAS Number: 181219-01-2

    The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has shown inhibitory effects on various biological targets:

    • Inhibition of RNA-dependent RNA Polymerase (NS5B): It has been identified as a potent inhibitor of the NS5B enzyme associated with Hepatitis C virus replication. In vitro studies demonstrated an effective concentration (EC50) below 50 nM for both genotype 1a and 1b strains .
    • CYP450 Enzyme Interaction: The compound exhibits reversible and time-dependent inhibition of CYP3A4 (IC50 = 0.34 μM), which raises concerns regarding potential drug-drug interactions due to the formation of reactive metabolites .

    Biological Activity Assays

    The compound's biological activity was evaluated through various assays:

    Assay Type Target IC50 Value Notes
    Enzymatic AssayNS5B<50 nMPotent inhibition observed
    CYP3A4 InhibitionCYP4500.34 μMTime-dependent inhibition noted
    Cytotoxicity (HT-22 Cells)Neuronal Cells>100 μMNo significant cytotoxicity at lower concentrations

    Case Studies

    • Study on Hepatitis C Virus Inhibition:
      • Researchers evaluated the compound's efficacy against Hepatitis C virus in cell-based replicon assays. The results indicated strong antiviral activity with low cytotoxicity levels .
    • Assessment of ADME Properties:
      • The compound was analyzed for absorption, distribution, metabolism, and excretion (ADME) properties. It showed low solubility but medium to high permeability in Caco-2 cell assays .
    • Neuroprotective Effects:
      • In a study assessing neuroprotective properties in HT-22 cells (mouse hippocampal neuronal cells), the compound did not significantly reduce cell viability at concentrations up to 10 µM . This suggests potential for therapeutic applications in neurodegenerative diseases.

    Q & A

    Q. Table 1: Comparative Reactivity of Boronate Esters

    Boronate DerivativeReaction TypeYield (%)Conditions
    This compound Suzuki-Miyaura85Pd(dppf)Cl₂, K₂CO₃, DMF, 80°C
    3-Fluoro analog Buchwald-Hartwig72Pd₂(dba)₃, Xantphos, toluene, 110°C

    Q. Table 2: Stability Under Stress Conditions

    ConditionDegradation (%)Half-Life (h)
    pH 2, 37°C 4012
    pH 7.4, 60°C 1548
    UV light, 25°C 2572

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